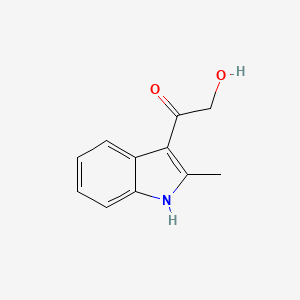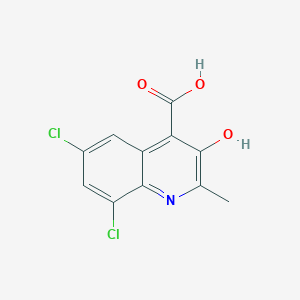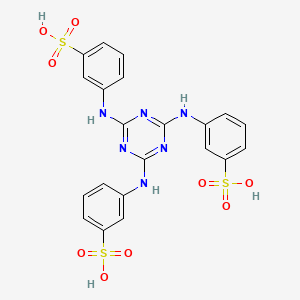
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride is a chemical compound that belongs to the class of naphthylamines. This compound is characterized by the presence of an iodine atom attached to the naphthylamine structure, which is further linked to an imidazoline moiety. It is primarily used in scientific research and has applications in various fields including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride typically involves the iodination of 1-naphthylamine followed by the formation of the imidazoline ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the naphthylamine structure. The subsequent formation of the imidazoline ring can be achieved through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthylamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-iodo-1-naphthylamine
- 4-Iodo-2-nitro-1naphthylamine
Comparison
Compared to similar compounds, 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride is unique due to the presence of the imidazoline ring, which enhances its chemical reactivity and biological activity. The iodine atom also contributes to its distinct properties, making it a valuable compound in various research applications.
Eigenschaften
| 101564-97-0 | |
Molekularformel |
C13H13ClIN3 |
Molekulargewicht |
373.62 g/mol |
IUPAC-Name |
N-(4-iodonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C13H12IN3.ClH/c14-11-5-6-12(17-13-15-7-8-16-13)10-4-2-1-3-9(10)11;/h1-6H,7-8H2,(H2,15,16,17);1H |
InChI-Schlüssel |
DMOYHGDBGJQNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)I.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)

![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/no-structure.png)


![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)
![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)




